molecular formula C8H8ClF3N2 B13603263 (2-Chloro-5-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine

(2-Chloro-5-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine

Cat. No.: B13603263
M. Wt: 224.61 g/mol
InChI Key: HCCNNUZSXJUFQH-UHFFFAOYSA-N
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Description

(2-Chloro-5-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a methylamine group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine typically involves the reaction of (2-Chloro-5-trifluoromethyl-pyridin-3-yl)methanol with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is typically performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and efficiency, and may include additional steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in the replacement of the chloro group with other functional groups.

Scientific Research Applications

(2-Chloro-5-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in the study of biological pathways and mechanisms.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-5-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can result in various biological effects, such as inhibition of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-5-trifluoromethyl-pyridin-3-yl)methanol
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 5-(Trifluoromethyl)pyridin-3-amine

Uniqueness

(2-Chloro-5-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine is unique due to the presence of both a chloro group and a trifluoromethyl group on the pyridine ring, along with a methylamine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H8ClF3N2

Molecular Weight

224.61 g/mol

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]-N-methylmethanamine

InChI

InChI=1S/C8H8ClF3N2/c1-13-3-5-2-6(8(10,11)12)4-14-7(5)9/h2,4,13H,3H2,1H3

InChI Key

HCCNNUZSXJUFQH-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(N=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

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